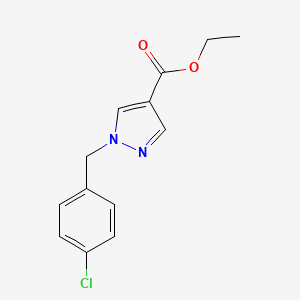
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
The compound “1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Attached to this ring is a carboxylic acid ethyl ester group and a 4-chlorobenzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, we can infer potential synthesis routes based on its structure. The pyrazole ring could potentially be synthesized from 1,3-diketones and hydrazine . The carboxylic acid ethyl ester group could be formed by esterification of a carboxylic acid with ethanol in the presence of an acid catalyst . The 4-chlorobenzyl group could be added through nucleophilic substitution or free radical bromination at the benzylic position .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the ester group, and the 4-chlorobenzyl group. The pyrazole ring is aromatic and planar, while the ester group would have a polar carbonyl group and a nonpolar ethyl group . The 4-chlorobenzyl group would consist of a benzene ring with a chlorine atom and a methyl group attached to the same carbon .Chemical Reactions Analysis
The compound could undergo several types of reactions. The ester group could undergo hydrolysis, transesterification, or reduction . The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions . The 4-chlorobenzyl group could undergo nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature. The presence of the polar ester group could make it somewhat soluble in polar solvents, while the nonpolar benzene ring and ethyl group could make it soluble in nonpolar solvents .Scientific Research Applications
Synthesis and Reactivity
Pyrazole derivatives, including those similar to 1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, are central to the synthesis of various heterocyclic compounds. Their reactivity has been utilized to develop a plethora of biologically active molecules. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and spiropyrans. This versatility underscores the importance of pyrazole derivatives in medicinal chemistry and drug discovery due to their potential to generate compounds with diverse biological activities (Gomaa & Ali, 2020).
Biological Activities
The pyrazole core structure is prevalent in compounds exhibiting significant biological activities. Pyrazole carboxylic acid derivatives, in particular, have shown a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These activities highlight the potential of pyrazole derivatives in developing new therapeutic agents. The broad spectrum of biological activities associated with these compounds makes them valuable targets for pharmaceutical research (Cetin, 2020).
Material Science Applications
In materials science, derivatives of carboxylic acids, including esters and hyaluronan esters, have been explored for their biocompatibility and degradability, making them suitable for various clinical applications. These materials, obtained through chemical modification, such as esterification of natural polymers, exhibit diverse physical-chemical properties and biological activities that can be tailored for specific uses, ranging from tissue engineering to drug delivery systems (Campoccia et al., 1998).
properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYEOFOVUOZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



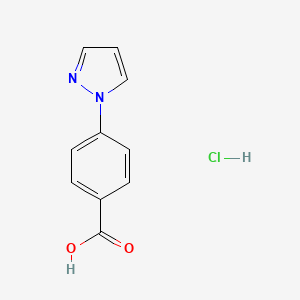
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
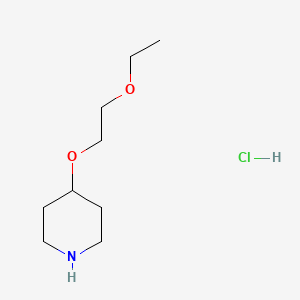
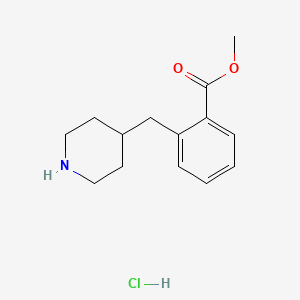
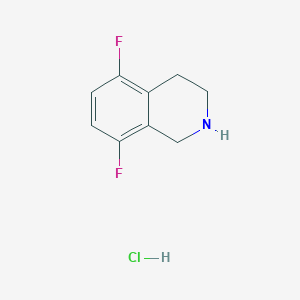
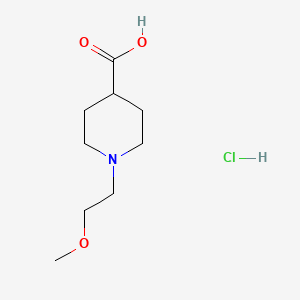
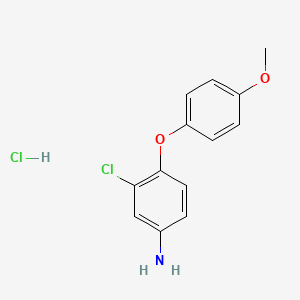
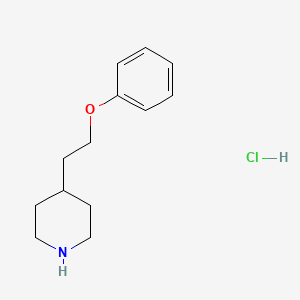
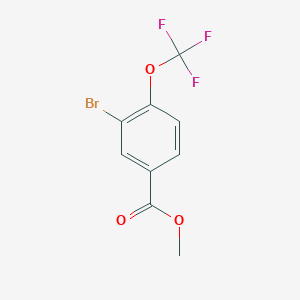
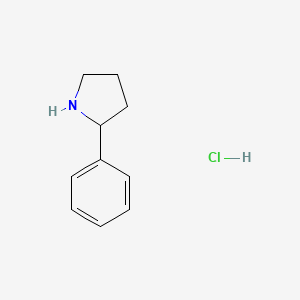
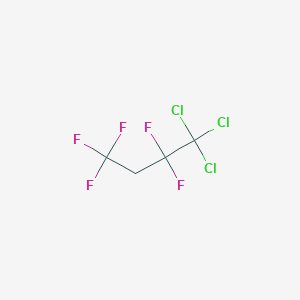
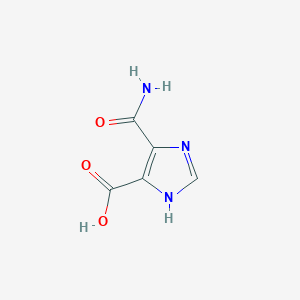
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)